molecular formula C13H18N2O5S2 B2442120 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448075-61-3

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2442120
CAS No.: 1448075-61-3
M. Wt: 346.42
InChI Key: DMPKHCODEJMCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic organic compound featuring a benzoxazole core substituted with a sulfonamide group. This structure is of significant interest in medicinal chemistry and drug discovery research. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Chemical Profile The molecular formula of this compound is C13H18N2O5S2, and it has a molecular weight of 346.4 g/mol . Its structure includes a 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide moiety, which is a scaffold investigated in various pharmacological contexts . Research Applications and Potential While the specific biological profile of this compound is an area of ongoing investigation, its molecular architecture suggests potential as a key intermediate or candidate in several research fields. The benzo[d]oxazole sulfonamide scaffold is present in compounds studied for modulating enzyme activity . Researchers may explore its utility in developing novel inhibitors for enzymes like dipeptidyl peptidase 1 (DPP1) . The distinct chemical features, including the sulfonamide group and the heterocyclic core, make this compound a valuable building block for constructing diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. Handling and Storage Researchers should handle this material with care, using appropriate personal protective equipment. Refer to the Safety Data Sheet for detailed hazard information. The product is for laboratory research use only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S2/c1-13(17,8-21-3)7-14-22(18,19)9-4-5-11-10(6-9)15(2)12(16)20-11/h4-6,14,17H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPKHCODEJMCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 295.34 g/mol

Antimicrobial Properties

Research has indicated that compounds containing the oxazole moiety exhibit notable antimicrobial activity. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Escherichia coli. The presence of sulfonamide groups in the structure may enhance these effects by interfering with bacterial folic acid synthesis, a critical metabolic pathway.

CompoundTarget PathogenMIC (µg/mL)Reference
Oxazole Derivative 1M. tuberculosis0.045
Oxazole Derivative 2E. coli100

Anticancer Activity

Studies have also explored the anticancer potential of oxazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds similar to this compound have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range.

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa5Apoptosis
A54910Cell Cycle Arrest

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.
  • Cell Membrane Disruption : Oxazole derivatives can integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

  • Study on Antitubercular Activity :
    • A recent study synthesized several oxazole derivatives and evaluated their activity against M. tuberculosis strains. The most potent compound exhibited an MIC of 0.045 µg/mL, indicating high efficacy against resistant strains .
  • Anticancer Evaluation :
    • Research conducted on various cancer cell lines revealed that certain oxazole derivatives led to significant reductions in cell viability, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analyses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and how can reaction conditions be standardized?

  • Methodology : Multi-step synthesis is typical for sulfonamide derivatives, involving sequential functionalization of the benzo[d]oxazole core followed by coupling with the hydroxy-methylthio-propyl moiety. Key steps include:

  • Sulfonamide Formation : Reacting 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride with the amine group of 2-hydroxy-2-methyl-3-(methylthio)propylamine under basic conditions (e.g., triethylamine in anhydrous DCM) .

  • Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

  • Monitoring : Track reaction progress via TLC and HPLC-MS to identify intermediates and byproducts .

    Key Reaction Parameters
    Temperature: 0–25°C (sulfonylation step)
    Solvent: Dichloromethane (DCM)
    Catalysts: Triethylamine (base)
    Yield Optimization: ~60–75% after purification

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm regiochemistry of the sulfonamide group (e.g., 1H^1H NMR: δ 2.1 ppm for methylthio group; 13C^{13}C NMR: δ 175 ppm for oxazole carbonyl) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., hydroxy and methylthio group orientation) .
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ at m/z 415.12) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide-benzo[d]oxazole hybrids?

  • Methodology : Discrepancies often arise from assay conditions or impurity profiles. Address via:

  • Dose-Response Reproducibility : Test compound across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC50_{50} ± SEM) .

  • Metabolite Interference : Use LC-MS/MS to rule out degradation products in bioassays .

  • Target Specificity : Employ CRISPR-edited cell lines to confirm on-target effects (e.g., COX-2 inhibition vs. off-target kinase activity) .

    Case Study: Conflicting IC50_{50} Values
    Reported IC50_{50}
    10 µM (HEK293) vs. 25 µM (HepG2)
    Variability in enzyme inhibition assays

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic properties?

  • Methodology :

  • Hydrophilicity Adjustment : Modify the hydroxy or methylthio groups to enhance solubility (e.g., replace methylthio with sulfoxide; logP reduction from 3.2 to 2.5) .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., C-2 of oxazole) to prolong half-life in microsomal assays .
  • SAR Table :
Derivative Modification Bioactivity (IC50_{50}) Solubility (mg/mL)
Parent CompoundNone15 µM0.8
Sulfoxide AnalogS→SO12 µM1.5
Deuterated AnalogC-2 D-substitution18 µM0.9

Q. What advanced techniques elucidate interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD_D = 120 nM for COX-2) .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (e.g., binding to the allosteric site of PDE4) .
  • Molecular Dynamics (MD) Simulations : Predict binding stability over 100 ns trajectories (e.g., hydrogen bonding with Arg120 of target protein) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity profiles across studies?

  • Root Causes :

  • Impurity Variance : Compare HPLC purity (>98% vs. <95% batches) .
  • Assay Conditions : Standardize ATP-based viability assays (e.g., CellTiter-Glo® vs. MTT) .
    • Resolution Protocol :

Re-synthesize compound under controlled conditions.

Validate purity via orthogonal methods (HPLC, NMR).

Repeat assays in triplicate using identical cell passages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.